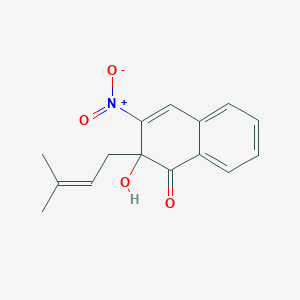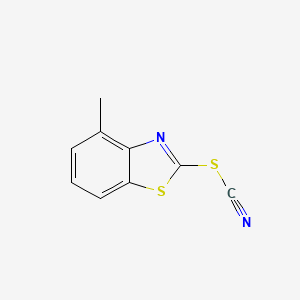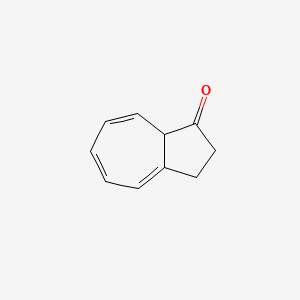
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes a naphthalene ring substituted with hydroxy, nitro, and methylbutenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthalene derivative followed by the introduction of the hydroxy and methylbutenyl groups through specific reaction conditions. The nitration process often requires concentrated nitric acid and sulfuric acid as catalysts, while the subsequent steps may involve the use of reagents such as sodium hydroxide and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one.
Reduction: Formation of 2-hydroxy-2-(3-methylbut-2-en-1-yl)-3-aminonaphthalen-1(2H)-one.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-nitronaphthalene: Lacks the methylbutenyl group, making it less complex.
2-Hydroxy-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the nitro group, affecting its reactivity.
3-Nitro-2-(3-methylbut-2-en-1-yl)naphthalene: Lacks the hydroxy group, altering its chemical properties.
Uniqueness
2-Hydroxy-2-(3-methylbut-2-en-1-yl)-3-nitronaphthalen-1(2H)-one is unique due to the presence of all three functional groups (hydroxy, nitro, and methylbutenyl) on the naphthalene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89510-50-9 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
2-hydroxy-2-(3-methylbut-2-enyl)-3-nitronaphthalen-1-one |
InChI |
InChI=1S/C15H15NO4/c1-10(2)7-8-15(18)13(16(19)20)9-11-5-3-4-6-12(11)14(15)17/h3-7,9,18H,8H2,1-2H3 |
InChI-Schlüssel |
GEFSOFPGEPDYMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(C(=CC2=CC=CC=C2C1=O)[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-fluorobenzamide](/img/structure/B14374995.png)




![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)




![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)

